molecular formula C24H26N6O4S2 B2625397 N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 872997-90-5

N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2625397
CAS No.: 872997-90-5
M. Wt: 526.63
InChI Key: NRJPTZBAHZXRFX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the ethoxyphenyl and methylphenylsulfonamido groups. Common reagents used in these reactions include hydrazine, ethyl chloroacetate, and various sulfonyl chlorides. Reaction conditions often involve heating under reflux, use of catalysts, and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing efficient purification techniques. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thioether to sulfoxide or sulfone.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(4-chlorophenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The ethoxy group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S2/c1-3-34-19-8-6-18(7-9-19)26-23(31)16-35-24-13-12-21-27-28-22(30(21)29-24)14-15-25-36(32,33)20-10-4-17(2)5-11-20/h4-13,25H,3,14-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPTZBAHZXRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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